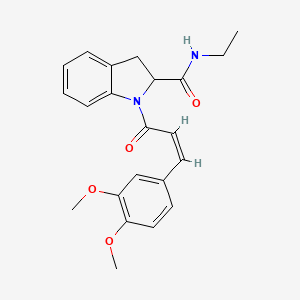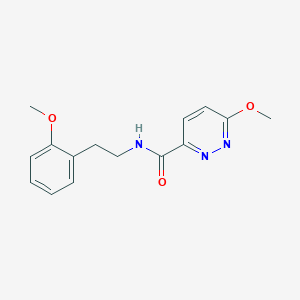
6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide is a chemical compound. It contains a total of 41 bonds; 26 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 secondary amide (aromatic), 2 ethers (aromatic), and 1 Pyridazine .
Synthesis Analysis
The synthesis of pyridazine compounds, such as this compound, involves various chemical reactions . For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The molecular structure of this compound is characterized by its unique physicochemical properties . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse . For example, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines with good yields, high functional group tolerance, and remarkable regioselectivity under mild conditions .Physical And Chemical Properties Analysis
The pyridazine ring, a key component of this compound, is endowed with unique physicochemical properties . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .Mechanism of Action
The mechanism of action of 6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide is not fully understood. However, it has been suggested that this compound may act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It may also have an effect on the immune system, which could contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to have anticonvulsant effects, which may be due to its ability to modulate the activity of certain ion channels in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide in lab experiments is its potential as a therapeutic agent for a range of diseases. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, which make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound before it can be used in human clinical trials.
Future Directions
There are several future directions for research on 6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the mechanism of action of this compound and its potential for neuroprotection. Another area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models before it can be used in human clinical trials.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for drug development. Further research is needed to determine the safety and efficacy of this compound in animal models and its potential for use in human clinical trials.
Synthesis Methods
The synthesis of 6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide involves the reaction of 2-methoxyphenethylamine with 3,6-dichloropyridazine followed by the addition of 6-methoxy-3-pyridazinylamine. The reaction mixture is then treated with sodium methoxide to yield the final product. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Scientific Research Applications
6-methoxy-N-(2-methoxyphenethyl)pyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
6-methoxy-N-[2-(2-methoxyphenyl)ethyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-6-4-3-5-11(13)9-10-16-15(19)12-7-8-14(21-2)18-17-12/h3-8H,9-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDNQOBPFOQNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Methoxymethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2902274.png)
![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2902275.png)
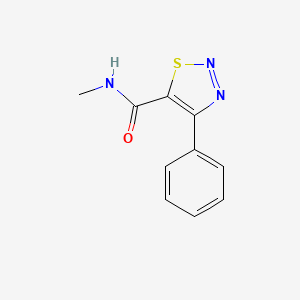

![3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2902279.png)
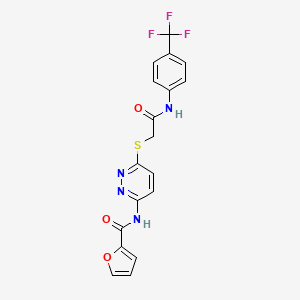
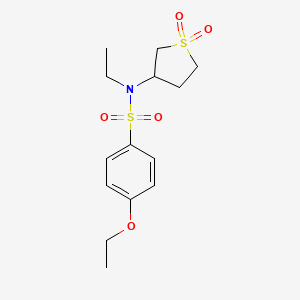
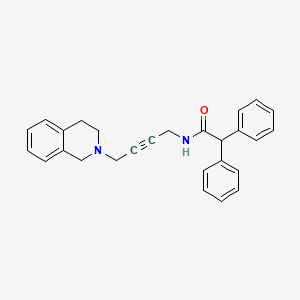
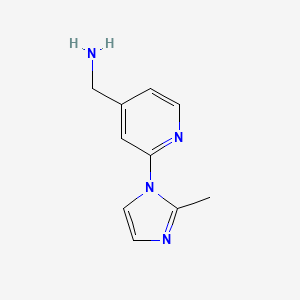

![3-(4-methoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2902290.png)
